molecular formula C23H22N2O3 B11305798 N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11305798
M. Wt: 374.4 g/mol
InChI Key: YMLQGODACLJIEG-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide: is a complex organic compound that features a quinoline and benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzofuran intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, carboxylating agents, and coupling catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline or benzofuran rings, leading to the formation of quinone or benzofuranone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical structure allows for applications in material science and the development of novel materials.

Mechanism of Action

The mechanism by which N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(8-ethoxyquinolin-5-yl)-2-thiophenecarboxamide

Uniqueness

N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide stands out due to its specific combination of quinoline and benzofuran moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O3/c1-4-15-8-10-19-17(13-15)14(3)22(28-19)23(26)25-18-9-11-20(27-5-2)21-16(18)7-6-12-24-21/h6-13H,4-5H2,1-3H3,(H,25,26)

InChI Key

YMLQGODACLJIEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C4C=CC=NC4=C(C=C3)OCC

Origin of Product

United States

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